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GNE 220

Kinase inhibition MAP4K4 Biochemical assay

Researchers studying MAP4K4-driven endothelial motility often face irreproducible results from inhibitors with undefined off-target profiles. GNE 220 solves this with a benchmarked selectivity fingerprint (IC50: MAP4K4 7 nM, MINK 9 nM, DMPK 476 nM, KHS1 1.1 μM) validated in HUVEC sprouting and focal adhesion assays. • Recapitulates siRNA MAP4K4 knockdown phenotype at 10-100 nM in 3D sprouting assays • Dose-dependently increases active-INTβ1+ long focal adhesions; pairs with live-cell talin/paxillin imaging • Use as reference inhibitor in kinase profiling panels to benchmark novel MAP4K4 compounds Supplied with rigorous analytical QC. Immediate stock for time-sensitive experimental workflows.

Molecular Formula C₂₅H₂₆N₈
Molecular Weight 438.53
CAS No. 1199590-75-4
Cat. No. B560529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE 220
CAS1199590-75-4
Molecular FormulaC₂₅H₂₆N₈
Molecular Weight438.53
Structural Identifiers
SMILESCC1=NC(=NC2=C1NC3=NC=C(C=C23)C4=CC=C(C=C4)N5CCN(CC5)C)C6=CN(N=C6)C
InChIInChI=1S/C25H26N8/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33/h4-7,12-15H,8-11H2,1-3H3,(H,26,29)
InChIKeyHXIPOURWZRATPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE 220 (CAS 1199590-75-4) as a Selective MAP4K4 Inhibitor for Angiogenesis and Cell Migration Research


GNE 220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as HGK or NIK, with an IC50 of 7 nM in biochemical assays . It is a small-molecule tool compound widely used to probe the MAP4K4-moesin-talin-β1-integrin signaling axis that governs endothelial cell motility and adhesion dynamics [1]. In cellular models, GNE 220 alters human umbilical vein endothelial cell (HUVEC) sprout morphology and increases long subcellular protrusions, providing a chemical probe for dissecting MAP4K4-dependent cytoskeletal regulation [1].

1

MAP4K4-moesin-talin-β1-integrin signaling pathway studies

2

Endothelial cell motility and adhesion dynamics research

3

In vitro chemical probe for cytoskeletal regulation

Why GNE 220 Cannot Be Replaced by Other MAP4K4 Inhibitors in Angiogenesis and Migration Assays


MAP4K4 inhibitors vary significantly in potency, selectivity, and in vivo applicability, making substitution problematic. GNE 220's unique selectivity profile—with IC50 values of 9 nM for MINK (MAP4K6), 476 nM for DMPK, and 1.1 μM for KHS1 (MAP4K5)—differs from other MAP4K4 inhibitors . For instance, GNE-495 (IC50 3.7 nM) has demonstrated in vivo efficacy in retinal angiogenesis models, while PF-6260933 (IC50 3.7 nM) is orally bioavailable and used in metabolic studies . GNE 220 lacks documented in vivo PK data, restricting its use to in vitro or ex vivo systems. Swapping inhibitors without accounting for these differences risks off-target effects, altered cellular phenotypes, and irreproducible results.

Near-equipotent MINK inhibition may confound MAP4K4-specific pathway analysis

Absence of published in vivo PK data restricts use to in vitro/ex vivo systems

Potency and selectivity differences across MAP4K4 inhibitors alter cellular phenotype interpretation

Quantitative Differentiation of GNE 220 Against MAP4K4 Inhibitor Comparators


Potency Against MAP4K4: GNE 220 (IC50 7 nM) vs. GNE-495, PF-6260933, DMX-5804, and MAP4K4-IN-3

GNE 220 inhibits MAP4K4 with an IC50 of 7 nM, placing it as a moderately potent tool compound. In contrast, GNE-495 and PF-6260933 exhibit IC50 values of 3.7 nM, DMX-5804 achieves 3 nM, and MAP4K4-IN-3 is less potent at 14.9 nM .

MAP4K4 IC50
Cross-study comparable
7 nM
Assay potency context; supports concentration-range selection
Values may vary with assay conditions
Kinase inhibition MAP4K4 Biochemical assay

Selectivity Profile: GNE 220's Inhibition of Off-Target Kinases MINK, DMPK, and KHS1

GNE 220 displays a distinct selectivity window: it inhibits MINK (MAP4K6) with an IC50 of 9 nM (∼1.3-fold selectivity over MAP4K4), DMPK with 476 nM (∼68-fold selectivity), and KHS1 (MAP4K5) with 1,100 nM (∼157-fold selectivity) . This pattern differs from GNE-495, which was optimized for reduced CNS penetration and shows a different off-target profile [1].

Kinase Selectivity Window
Class-level inference
MINK: 1.3x; DMPK: 68x; KHS1: 157x
MINK co-inhibition at ≥10 nM may impact target deconvolution
Kinome-wide selectivity not fully characterized
Kinase selectivity Off-target effects MAP4K family

Cellular Phenotype: GNE 220 Increases Long Subcellular Protrusions in HUVEC Sprouting Assay

In a three-dimensional HUVEC sprouting assay, treatment with GNE 220 significantly increased the number of subcellular protrusions longer than 40 μm after 24 hours [1]. A dose-response curve showed that this effect plateaued at concentrations between 10 nM and 100 nM [1]. In contrast, the Notch pathway inhibitor DBZ did not increase long protrusions but instead promoted capillary-like branching [1].

HUVEC Sprouting Phenotype
Head-to-head
Increased long (>40 μm) protrusions at 10–100 nM
Recapitulates siRNA MAP4K4 knockdown; distinct from Notch inhibition
On-target MAP4K4 dependency; effect plateaus
Angiogenesis Endothelial cell migration Functional assay

Absence of In Vivo Efficacy Data for GNE 220 Contrasts with Validated In Vivo MAP4K4 Inhibitors

GNE 220 has no published in vivo pharmacokinetic or efficacy data. In contrast, GNE-495 demonstrated in vivo efficacy in a retinal angiogenesis model, recapitulating effects observed in inducible Map4k4 knockout mice [1]. PF-6260933 is orally bioavailable and improved fasting hyperglycemia in mice . This limits GNE 220's application to in vitro and ex vivo systems.

In Vivo Validation Status
Data to verify
No published in vivo PK/efficacy data
Limits application to in vitro/ex vivo mechanistic studies
Consider GNE-495 or PF-6260933 for in vivo models
In vivo pharmacology Preclinical validation Pharmacokinetics

Effect on Cell Proliferation: GNE 220 Does Not Alter HUVEC Number, Distinguishing It from Notch Pathway Inhibitors

In the HUVEC 3D sprouting assay, GNE 220 had no significant effect on total cell number per bead after 1, 2, or 4 days in culture. In contrast, inhibition of Notch-Dll4 signaling with an anti-Dll4 antibody significantly increased cell number [1]. This indicates that GNE 220 affects cell morphology and migration without altering proliferation rates.

Proliferation Specificity
Head-to-head
GNE 220: no change in cell number; anti-Dll4: increased cell number
Distinguishes MAP4K4 morphological effects from proliferative responses
Supports migration-specific probe utility
Cell proliferation Angiogenesis Specificity

Optimal Use Cases for GNE 220 in Angiogenesis and Cell Migration Studies


In Vitro Dissection of MAP4K4-Moesin-Talin-β1-Integrin Signaling

Use GNE 220 at 10-100 nM in HUVEC 3D sprouting assays to recapitulate the phenotype of siRNA-mediated MAP4K4 knockdown, specifically increasing long subcellular protrusions [1]. Combine with genetic approaches (e.g., moesin T558A phospho-mutant expression) to validate epistatic relationships in the pathway [1].

Differentiation of MAP4K4-Dependent vs. Notch-Dependent Angiogenic Responses

Apply GNE 220 in parallel with Notch pathway inhibitors (e.g., DBZ or anti-Dll4 antibody) to distinguish between MAP4K4-mediated cytoskeletal remodeling and Notch-mediated proliferation and branching. GNE 220 alters sprout morphology without affecting cell number, while Notch inhibition increases proliferation and branching [1].

Biochemical Validation of MAP4K4 Engagement in Kinase Selectivity Screens

Employ GNE 220 as a reference inhibitor in kinase profiling panels. Its distinct selectivity fingerprint (IC50: MAP4K4 7 nM, MINK 9 nM, DMPK 476 nM, KHS1 1.1 μM) provides a benchmark for evaluating novel MAP4K4 inhibitors . Use at 100 nM to 1 μM to assess off-target contributions from MINK and DMPK in cellular assays.

Mechanistic Studies of Focal Adhesion Dynamics and Integrin Regulation

Treat cells with GNE 220 (1-100 nM) to investigate the role of MAP4K4 in focal adhesion disassembly and β1-integrin activation. GNE 220 increases the number of active-INTβ1+ long focal adhesions in a dose-dependent manner [1]. Combine with live-cell imaging of paxillin or talin to quantify adhesion turnover rates.

Application
Selection Property
Validation Focus
In vitro MAP4K4-moesin-talin-β1-integrin pathway studies
Endothelial sprouting assay context
MAP4K4-dependent protrusion phenotype
MAP4K4 vs. Notch pathway response differentiation
Phenotype specificity review
Proliferation-independent morphological changes
Biochemical MAP4K4 selectivity screening
Kinase panel benchmarking context
Off-target MINK/DMPK contribution assessment
Focal adhesion and integrin regulation dynamics
Adhesion turnover assay context
Active integrin and FA disassembly endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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